Reduced Lipophilicity vs. Saturated Analog Improves Aqueous Compatibility
The target compound exhibits a computed XLogP3 of 2.2, which is 0.6 log units lower than the 2.8 value for its closest saturated analog, 1-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid (CAS 1909348-62-4) [1]. This difference reflects the polarizing effect of the endocyclic double bond, translating to measurably higher predicted aqueous solubility and a more favorable profile for medicinal chemistry campaigns where lower logP correlates with reduced off-target binding and improved developability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid: 2.8 |
| Quantified Difference | -0.6 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release) for both compounds |
Why This Matters
A lower logP directly impacts compound handling, chromatographic behavior, and bioavailability potential, making the target the scientifically preferable choice for aqueous-phase reactions or biological assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 67304456, 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/67304456 (accessed May 2, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 84017057, 1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/84017057 (accessed May 2, 2026). View Source
